



# No Publicly Available Data for ONO-2920632 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ONO-2920632 |           |
| Cat. No.:            | B15584713   | Get Quote |

Following a comprehensive search of publicly accessible scientific literature, clinical trial registries, and pharmaceutical development pipelines, no information was found for the compound designated **ONO-2920632**. This prevents the creation of the requested in-depth technical guide, as there is no available data on its mechanism of action, experimental protocols, or associated quantitative results.

Searches for "ONO-2920632" and variations thereof, including inquiries into Ono Pharmaceutical's neurological disorder pipeline, did not yield any specific results for this compound. This suggests that ONO-2920632 may be an internal designation for a discontinued or early-stage preclinical compound that has not been publicly disclosed. Pharmaceutical companies often use internal codes for compounds in the early phases of research and development, and many of these are never disclosed publicly if they do not advance to clinical trials.

# Ono Pharmaceutical's Focus on Neurological Disorders

While there is no information on **ONO-2920632**, Ono Pharmaceutical is actively involved in the research and development of treatments for neurological disorders. The company has stated that neurology is one of its priority research areas, alongside oncology and immunology. Their strategy includes in-house drug discovery and collaborations with other biotechnology companies to identify novel therapeutic targets for central nervous system (CNS) disorders.[1] [2][3]



Recent activities in this area include:

- A drug discovery collaboration with Sibylla Biotech, initiated in March 2024, to use their technology to identify candidates for multiple therapeutic targets in the CNS field.[1]
- A partnership with PrecisionLife, announced in December 2022, to use a combinatorial analytics platform to discover new therapies for complex CNS diseases.[4]
- A collaboration with Neurimmune, established in November 2017, to generate humanderived monoclonal antibodies against a novel therapeutic target for neurodegenerative diseases.[5]
- An agreement with Reborna Biosciences in March 2025 to generate RNA-targeting small molecules for rare neurological disorders.

These partnerships highlight Ono Pharmaceutical's commitment to exploring innovative approaches for treating complex neurological conditions.

## **Publicly Disclosed Pipeline Compounds**

Although information on **ONO-2920632** is unavailable, other compounds for neurological conditions have been mentioned in public disclosures. For instance, ONO-2020 is a compound that was reported to be in Phase I clinical trials for neurodegenerative diseases.[7] Additionally, Tirabrutinib (Velexbru®), a BTK inhibitor, has been approved in Japan for primary central nervous system lymphoma.[8]

Without any publicly available data for **ONO-2920632**, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Researchers and professionals interested in Ono Pharmaceutical's CNS pipeline are encouraged to monitor the company's official publications and press releases for information on their ongoing research and development activities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Sibylla Biotech Enters a Strategic Drug Discovery Collaboration with Ono Pharmaceutical in Central Nervous System Disorders Sibylla Biotech [sibyllabiotech.it]
- 2. ono-pharma.com [ono-pharma.com]
- 3. ONO PHARMA USA | Developing Innovative Medicines [us.ono-pharma.com]
- 4. PrecisionLife and Ono sign multi-target partnership for CNS disorders [pharmaceutical-technology.com]
- 5. Neurimmune Announces Collaboration With Ono Pharmaceutical in Neurodegenerative Diseases Field [prnewswire.com]
- 6. ono-pharma.com [ono-pharma.com]
- 7. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 8. endbraincancer.org [endbraincancer.org]
- To cite this document: BenchChem. [No Publicly Available Data for ONO-2920632 in Neurological Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584713#ono-2920632-for-neurological-disorder-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com